molecular formula C7H9NO3S B2358082 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid CAS No. 1594528-59-2

2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid

Cat. No.: B2358082
CAS No.: 1594528-59-2
M. Wt: 187.21
InChI Key: RCPWTRNBNAYBEV-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid is a thiazole-containing carboxylic acid derivative. The molecule features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur) linked via a methoxy-propanoic acid chain. This structure enables interactions with biological targets, such as enzymes or receptors, making it a candidate for drug development .

Properties

IUPAC Name

2-(1,3-thiazol-5-ylmethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5(7(9)10)11-3-6-2-8-4-12-6/h2,4-5H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWTRNBNAYBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid typically involves the reaction of 1,3-thiazole-5-carboxylic acid with appropriate alkylating agents under controlled conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with 2-bromo-1-methoxypropane in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This unique structure contributes to its biological properties and reactivity. The compound's structural formula can be represented as follows:

C8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. It is utilized in various synthetic routes to develop new chemical entities with potential therapeutic applications.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.

Medicine

The compound has been explored for its therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Exhibits significant effects against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Demonstrates potential in inhibiting cyclooxygenase enzymes (COX), leading to reduced inflammation.
  • Anticancer Potential : Shows promise in inhibiting cell proliferation in various tumor cell lines.
  • Neuroprotective Activity : May protect against neurodegenerative disorders by modulating oxidative stress pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. The minimum inhibitory concentrations (MIC) against several microorganisms are summarized below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoidesNotable inhibition observed
Candida albicansEffective at low concentrations

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through inhibition of COX enzymes. In vitro studies indicate strong inhibition rates correlating with reduced inflammation in animal models.

Anticancer Potential

Studies involving various tumor cell lines have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values are as follows:

Cell LineIC50 (µM)
MDA-MB 23115
HCT11620
PC312

Inhibition of Cyclooxygenase

A study evaluated the anti-inflammatory effects of various thiazole derivatives, including this compound. The compound showed significant inhibition of COX enzymes, leading to reduced inflammation in rat models subjected to carrageenin-induced paw edema.

Cytotoxicity Against Tumor Cells

In comparative studies assessing multiple thiazole derivatives' cytotoxic effects on cancer cell lines, this compound emerged as one of the most potent inhibitors across several tested lines.

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(1,3-Thiazol-5-yl)propanoic Acid
  • Molecular Formula: C₆H₇NO₂S
  • Key Features: Lacks the methoxy group present in the target compound but retains the thiazole-propanoic acid backbone.
3-[2-[[3-(2,6-Dimethylphenyl)phenyl]methoxy]-1,3-thiazol-5-yl]propanoic Acid
  • Molecular Formula: C₂₄H₂₅NO₃S
  • Key Features : Includes a bulky aromatic substituent on the thiazole ring.
  • Bioactivity : Exhibits an EC₅₀ of 320 nM, indicating moderate potency in biological assays, possibly due to enhanced hydrophobic interactions with targets .
2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic Acid
  • Molecular Formula : C₁₁H₁₆N₂O₄S
  • Key Features: Incorporates a tert-butoxy carbonyl (Boc) protecting group on the amino acid side chain.
  • Applications : Used in peptide synthesis to prevent unwanted reactions during coupling steps .

Functional Group Variations

Compound Name Substituents on Thiazole/Propanoic Acid Key Functional Groups Bioactivity/Application Reference
2-[(1,3-Thiazol-5-yl)methoxy]propanoic Acid Methoxy-propanoic acid chain Thiazole, carboxylic acid Hypothesized PPAR modulation
3-((5-(4-Nitrobenzylidene)...propanoic Acid Nitrobenzylidene, thiophene substituents Imine, thiophene Antimicrobial potential
2-Methyl-2-{2-methyl-4-...propanoic Acid (2b) Methylthio, trifluoromethylphenyl Thioether, CF₃ PPAR-γ agonist activity

Biological Activity

2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a methoxy group attached to the propanoic acid moiety. Its structural formula can be represented as follows:

C8H9NO2S\text{C}_8\text{H}_9\text{N}\text{O}_2\text{S}

This unique structure contributes to its biological properties, allowing it to interact with various biological targets.

The precise mechanism of action for this compound remains largely undefined. However, thiazole derivatives generally exhibit activity through:

  • Inhibition of Enzymes : Many thiazole compounds inhibit key enzymes involved in inflammation and cancer pathways.
  • Modulation of Signaling Pathways : These compounds can influence cell signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress by scavenging free radicals.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains and fungi. For instance, studies have reported:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoidesNotable inhibition observed
C. albicansEffective at low concentrations

These results suggest its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). In vitro studies indicate strong inhibition rates, which correlate with reduced inflammation in animal models .

Anticancer Potential

Studies involving various tumor cell lines (e.g., MDA-MB 231, HCT116) have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for these tests were reported as follows:

Cell Line IC50 (µM)
MDA-MB 23115
HCT11620
PC312

These findings highlight its potential as an anticancer therapeutic .

Neuroprotective Activity

Recent research has indicated that thiazole derivatives could protect against neurodegenerative disorders by modulating oxidative stress pathways. The compound has shown promise in reducing neurotoxicity induced by oxidative agents in cellular models .

Case Studies

  • Inhibition of Cyclooxygenase : A study evaluated the anti-inflammatory effects of various thiazole derivatives, including this compound. The compound showed significant inhibition of COX enzymes, leading to reduced inflammation in rat models subjected to carrageenin-induced paw edema .
  • Cytotoxicity Against Tumor Cells : In a comparative study assessing multiple thiazole derivatives' cytotoxic effects on cancer cell lines, this compound emerged as one of the most potent inhibitors across several tested lines .

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